molecular formula C6H5IO B1680319 3-Iodophenol CAS No. 626-02-8

3-Iodophenol

Cat. No.: B1680319
CAS No.: 626-02-8
M. Wt: 220.01 g/mol
InChI Key: FXTKWBZFNQHAAO-UHFFFAOYSA-N
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Description

3-Iodophenol, also known as meta-iodophenol, is an aromatic organic compound with the molecular formula C6H5IO. It is characterized by the presence of an iodine atom attached to the third carbon of the benzene ring, with a hydroxyl group (-OH) attached to the first carbon. This compound is a member of the iodophenol family, which includes various isomers such as 2-iodophenol and 4-iodophenol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodophenol can be synthesized through several methods. One common laboratory method involves the oxidative decarboxylation of 3-iodobenzoic acid. The reaction proceeds as follows: [ \text{IC}_6\text{H}_4\text{CO}_2\text{H} + \text{O} \rightarrow \text{IC}_6\text{H}_4\text{OH} + \text{CO}_2 ] This reaction typically requires an oxidizing agent and is carried out under controlled conditions to ensure the selective formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced via electrophilic halogenation of phenol using iodine. This method involves the direct iodination of phenol in the presence of an oxidizing agent, which facilitates the substitution of a hydrogen atom with an iodine atom at the meta position .

Chemical Reactions Analysis

3-Iodophenol participates in a variety of chemical reactions, including:

Substitution Reactions:

Oxidation Reactions:

Major Products:

Mechanism of Action

The mechanism of action of 3-iodophenol in chemical reactions primarily involves the activation of the benzene ring by the hydroxyl group, which increases the ring’s reactivity towards electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic aromatic substitution reactions. In biological systems, iodinated compounds derived from this compound can interact with specific molecular targets, such as enzymes or receptors, depending on their structure and functional groups .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-iodophenol
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InChI

InChI=1S/C6H5IO/c7-5-2-1-3-6(8)4-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTKWBZFNQHAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO
Source PubChem
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DSSTOX Substance ID

DTXSID3052305
Record name 3-Iodophenol
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Molecular Weight

220.01 g/mol
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Physical Description

White to light brown solid; [Alfa Aesar MSDS]
Record name 3-Iodophenol
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Vapor Pressure

0.00616 [mmHg]
Record name 3-Iodophenol
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CAS No.

626-02-8
Record name 3-Iodophenol
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Record name Phenol, 3-iodo-
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Record name 3-IODOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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